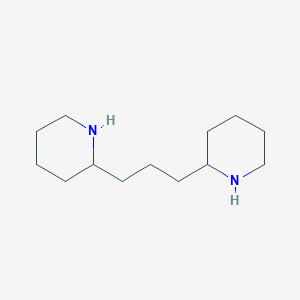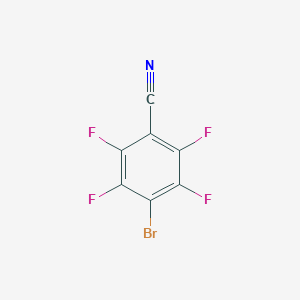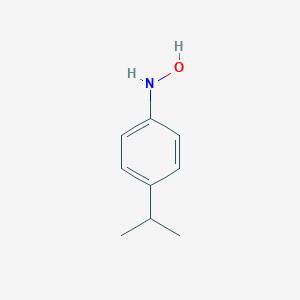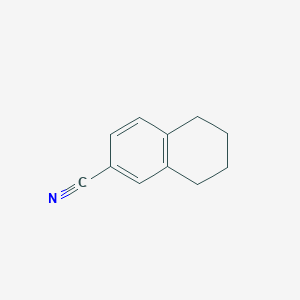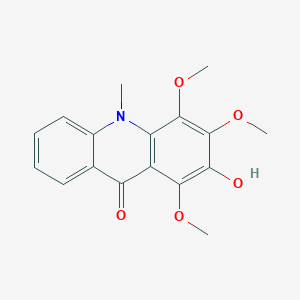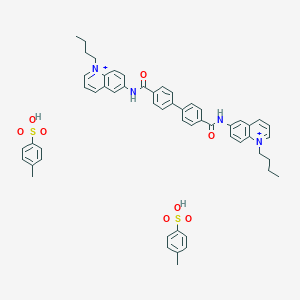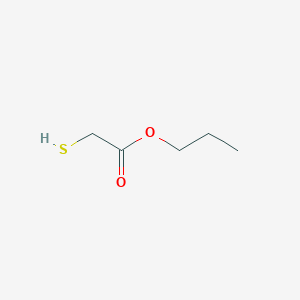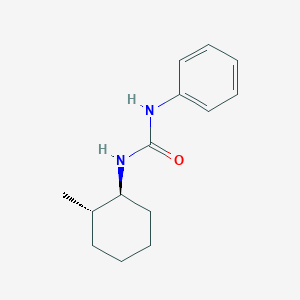
trans-Siduron
Übersicht
Beschreibung
trans-Siduron: is a selective pre-emergence herbicide primarily used to control grass weeds such as Digitaria species. It is known for its low aqueous solubility and volatility, making it moderately mobile with a high potential to leach into groundwater. This compound is persistent in both soil and water systems and has relatively low mammalian toxicity. It is classified as an irritant and is not highly toxic to birds but is moderately toxic to fish, algae, and honeybees .
Wissenschaftliche Forschungsanwendungen
trans-Siduron has several scientific research applications, including:
Chemistry: Used as a model compound in studying herbicide interactions and environmental fate.
Biology: Investigated for its effects on plant growth and development, particularly in controlling weed species.
Medicine: Limited applications in medicine, primarily focused on its potential toxicological effects.
Wirkmechanismus
Target of Action
Trans-Siduron, also known as N^1-(1-methyl-ethyl)-3-(4-methyl-2-methylsulfonyl-hydroxy)aniline , is primarily used as a herbicide. Its primary targets are various types of weeds, including crabgrass, downy brome, foxtail, bentgrass, fescue, ryegrass, and canarygrass . These plants are detrimental to the growth and yield of crops such as wheat, barley, oats, and strawberries .
Mode of Action
This compound functions by interfering with the growth and nutrient uptake of weeds . This disruption prevents the weeds from thriving and competing with the crops for resources, thereby controlling their proliferation.
Biochemical Pathways
It is known that the compound interferes with the normal growth and nutrient absorption processes of the targeted weeds . This interference disrupts the weeds’ normal life cycle, preventing them from maturing and reproducing.
Pharmacokinetics
It is known that the compound has a low aqueous solubility and is volatile . It is moderately mobile and has a high potential to leach into groundwater .
Result of Action
The result of this compound’s action is the effective control of weed growth in agricultural settings. By disrupting the growth and nutrient uptake of weeds, this compound prevents these plants from competing with crops for resources. This leads to healthier crops and higher yields .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility and potential to leach into groundwater suggest that it could be affected by factors such as temperature, rainfall, and soil composition . Additionally, this compound is persistent in both soil and water systems , indicating that it could remain active for extended periods depending on environmental conditions.
Biochemische Analyse
Cellular Effects
The cellular effects of Trans-Siduron have been studied in organisms like the earthworm Eisenia fetida . The study revealed that this compound, in combination with cadmium, induced DNA damage in the earthworm’s coelomocytes . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism in other cell types remains to be explored.
Molecular Mechanism
It is known to exert its herbicidal effects by interfering with the growth processes of weeds
Dosage Effects in Animal Models
While there is some evidence of the effects of this compound on organisms like earthworms , detailed studies on the dosage effects of this compound in animal models are lacking
Vorbereitungsmethoden
trans-Siduron is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of phenol with N-(2-methoxyethyl)formamide to produce an intermediate compound. This intermediate then undergoes a thiohydroamination reaction to yield the final product, this compound . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
trans-Siduron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Vergleich Mit ähnlichen Verbindungen
trans-Siduron is unique compared to other similar herbicides due to its specific chemical structure and mode of action. Similar compounds include:
Siduron: Another selective pre-emergence herbicide with similar applications but different chemical properties.
Diuron: A non-selective herbicide with broader applications but higher toxicity.
Linuron: Similar to this compound but with different environmental persistence and mobility.
This compound stands out due to its moderate mobility, low mammalian toxicity, and specific application in controlling grass weeds in non-agricultural settings such as golf courses and sports fields .
Eigenschaften
IUPAC Name |
1-[(1R,2R)-2-methylcyclohexyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVIIQLNUPXOII-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@H]1NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19123-21-8 | |
| Record name | Siduron, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019123218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Siduron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIDURON, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2TC9A0FTD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



